3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
3-(4-Methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known as MTTC, is a chemical compound that belongs to the class of thiazolane-1,1,4-trione derivatives. MTTC has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Cosmetics and Ultraviolet (UV) Filters
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets, such as inflammation and cell proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to affect the stat3 pathway . The downstream effects of this inhibition could include reduced inflammation and cell proliferation .
Pharmacokinetics
A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in rats . It was found to be rapidly absorbed and widely distributed in the body, with a higher exposure observed in aged rats .
Result of Action
Compounds with similar structures have been reported to have anti-inflammatory and anti-arthritic activities . These effects are likely due to the inhibition of the STAT3 pathway, which plays a key role in inflammation and cell proliferation .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)11-7-16(13,14)6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQOLPZUGPWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CS(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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